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molecular formula C5H13ClN2O B066260 (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride CAS No. 194543-22-1

(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride

Cat. No. B066260
M. Wt: 152.62 g/mol
InChI Key: CYCWBZMKKCTOGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728029B2

Procedure details

N′-(Tetrahydro-pyran-4-ylidene)-hydrazinecarboxylic acid tert-butyl ester (5.210 g, 24.32 mmol) was dissolved in a mixture of dry tetrahydrofuran (22 mL) and dry methanol (30 mL). Sodium cyanoborohydride was added to the solution resulting in effervescence. When the effervescence subsided, the mixture was heated to reflux for 5-10 minutes. After cooling to room temperature 6N HCl (10.5 mL) was slowly added and then the mixture was heated to reflux for 20 minutes. After cooling to room temperature, the solvent was removed in vacuo. The residue was triturated with hot isopropanol and then cooled to room temperature, diluted with ether and chilled. The solid was collected by filtration and was found to be the reduced material but not completely deprotected. The solid was dissolved in the same THF-methanol mixture and treated with 6N HCl (10.5 mL) at reflux for another 1.5 hours. After cooling to room temperature, the reaction mixture was filtered to remove a small amount of insoluble material. The filtrate was then concentrated in vacuo. Isopropanol was added to the residue and solid quickly began to crystallize out of solution. After chilling overnight, ether was added followed by additional chilling. The solid was then collected by filtration, washed with ether and dried in vacuo to give (tetrahydro-pyran-4-yl)-hydrazine hydrochloride (2.22 g, 60%).
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([NH:8][N:9]=[C:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1)=O)(C)(C)C.C([BH3-])#N.[Na+].[ClH:20]>O1CCCC1.CO>[ClH:20].[O:13]1[CH2:14][CH2:15][CH:10]([NH:9][NH2:8])[CH2:11][CH2:12]1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
5.21 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NN=C1CCOCC1
Name
Quantity
22 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
10.5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in effervescence
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5-10 minutes
Duration
7.5 (± 2.5) min
ADDITION
Type
ADDITION
Details
was slowly added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hot isopropanol
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with ether
TEMPERATURE
Type
TEMPERATURE
Details
chilled
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in the same THF-methanol mixture
ADDITION
Type
ADDITION
Details
treated with 6N HCl (10.5 mL)
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for another 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove a small amount of insoluble material
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated in vacuo
ADDITION
Type
ADDITION
Details
Isopropanol was added to the residue and solid
CUSTOM
Type
CUSTOM
Details
to crystallize out of solution
TEMPERATURE
Type
TEMPERATURE
Details
After chilling overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
ether was added
FILTRATION
Type
FILTRATION
Details
The solid was then collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.O1CCC(CC1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 2.22 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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